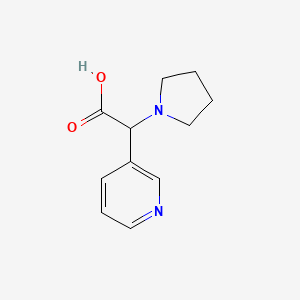

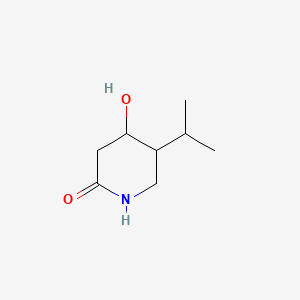

Pyridin-3-yl(pyrrolidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” is a compound that contains a pyridine ring and a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a core structure in Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, is extensively utilized in medicinal chemistry to create compounds for treating various human diseases. The saturated pyrrolidine scaffold is prized for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and enhance three-dimensional coverage through "pseudorotation." This versatility facilitates the design of bioactive molecules with targeted selectivity, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review by Li Petri et al. (2021) delves into the synthesis strategies, structure-activity relationships, and the influence of stereogenicity on the biological profile of drug candidates, highlighting the medicinal chemist's pathway in leveraging the pyrrolidine ring for novel therapeutic compounds (Li Petri et al., 2021).

Biological Activities of Pyridine Derivatives

Pyridine derivatives, closely related to the core structure of this compound, are recognized for their wide range of biological activities. These compounds are effective in various applications, from antifungal and antibacterial agents to anticancer, antiviral, and chemosensing applications. The derivatives possess a high affinity for various ions and neutral species, making them potent chemosensors for the detection of different species in environmental, agricultural, and biological samples. The comprehensive review by Abu-Taweel et al. (2022) emphasizes the synthetic routes, structural characterization, medicinal applications, and the potential of pyridine derivatives in analytical chemistry as chemosensors, supporting the design of biologically active compounds and effective chemosensors (Abu-Taweel et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .

Mode of Action

Similar compounds have been found to interact with their targets by blocking or modulating the activity of the receptors . For instance, zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exerts its hypnotic effect by blocking GABA receptors .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

Similar compounds have shown nanomolar activity against certain kinases, suggesting potential therapeutic applications .

Safety and Hazards

Future Directions

The future directions for “Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” and similar compounds could involve further exploration of their therapeutic potential. For instance, compounds of a similar structure have been disclosed for use in inhibiting HIV integrase and treating those infected with HIV or AIDS . Additionally, the development of new pyrrolidine compounds with different biological profiles is a promising area of research .

Properties

IUPAC Name |

2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9/h3-5,8,10H,1-2,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYYHCZMMIUNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)